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Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic

steatohepatitis (NASH), represents a significant and growing unmet medical need. As a

progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), MASH

is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to

fibrosis, cirrhosis, and liver failure. The recent approval of Resmetirom (Rezdiffra™) marks a

pivotal moment in the therapeutic landscape for MASH. This guide provides a detailed

comparison of the long-term safety and efficacy of Resmetirom with other promising

therapeutic alternatives in late-stage clinical development, supported by experimental data and

detailed protocols.

Mechanism of Action: Resmetirom
Resmetirom is an orally administered, liver-directed, selective thyroid hormone receptor-beta

(THR-β) agonist. The activation of THR-β in the liver is a key pathway in regulating lipid

metabolism. In MASH, this signaling is impaired. Resmetirom aims to restore this function,

leading to increased hepatic fat metabolism, reduced lipotoxicity, and decreased inflammation

and fibrosis.
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Resmetirom's Mechanism of Action

Comparative Efficacy of MASH Therapies
The following tables summarize the primary efficacy endpoints from key clinical trials of

Resmetirom and its main competitors.
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Table 1:

Histological

Improvemen

t in MASH

and Fibrosis

Drug (Trial) Dosage
Primary

Endpoint

Treatment

Arm (%)

Placebo Arm

(%)
p-value

Resmetirom

(MAESTRO-

NASH)[1][2]

80 mg

NASH

Resolution

with no

worsening of

fibrosis

25.9 9.7 <0.001

100 mg 29.9 9.7 <0.001

80 mg

Fibrosis

improvement

by ≥1 stage

with no

worsening of

NASH

24.2 14.2 <0.001

100 mg 25.9 14.2 <0.001

Semaglutide

(Phase 2)
0.4 mg daily

NASH

Resolution

with no

worsening of

fibrosis

59 17 <0.001

Survodutide

(Phase 2)[3]

4.8 mg

weekly

MASH

improvement

without

worsening of

fibrosis

62 14 <0.001

Pegozafermin

(ENLIVEN)[4]

30 mg weekly Fibrosis

improvement

by ≥1 stage

26 7 -
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with no

worsening of

MASH

44 mg Q2W 27 7 -

NASH: Nonalcoholic Steatohepatitis; NASH Resolution: NASH activity score (NAS) of 0-1 for

inflammation and 0 for ballooning, and no worsening of fibrosis; Fibrosis Improvement:

Reduction in fibrosis stage by at least one stage.

Table 2: Effects on

Liver Fat and

Enzymes

Drug (Trial) Parameter
Treatment Arm (Mean

Change)

Placebo Arm (Mean

Change)

Resmetirom

(MAESTRO-NAFLD-

1)

MRI-PDFF (Relative

Change)
-51% (100mg) -

ALT Significant Reduction -

AST Significant Reduction -

Semaglutide (Phase

2)
ALT -14.06 U/L -

AST -11.44 U/L -

Survodutide (Phase 2)
Liver Fat Content

(Relative Reduction)
up to -64.3% -7.3%

Pegozafermin

(ENLIVEN)

MRI-PDFF (Relative

Change)
Sustained reductions Minimal change

MRI-PDFF: Magnetic Resonance Imaging Proton Density Fat Fraction; ALT: Alanine

Aminotransferase; AST: Aspartate Aminotransferase.
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The long-term safety of any new therapeutic is paramount. The tables below outline the

reported adverse events from the respective clinical trials.

Table 3:

Common

Adverse

Events

(%)

Drug (Trial) Dosage Diarrhea Nausea Vomiting
Constipatio

n

Decreased

Appetite

Resmetiro

m

(MAESTR

O-NASH)

[5]

80 mg 27.0 22.0 - - -

100 mg 33.4 18.9 - - -

Placebo 15.6 12.5 - - -

Semaglutid

e (Phase

2)[6]

2.4 mg

weekly
19 45 17 - -

Placebo 8 17 0 - -

Survodutid

e (Phase

2)[3]

All doses 49 66 41 - -

Placebo 23 23 4 - -

Pegozafer

min

(ENLIVEN)

[4]

30 mg

weekly
17 21 - - 13

44 mg

Q2W
9 18 - - 5
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Table 4: Serious

Adverse Events and

Discontinuations

Drug (Trial) Dosage
Serious Adverse

Events (%)

Discontinuation due to

AEs (%)

Resmetirom

(MAESTRO-NASH)[1]

[5]

80 mg 10.9 1.8

100 mg 12.7 6.8

Placebo 11.5 2.2

Semaglutide (Phase

2)[6]
2.4 mg weekly 13 -

Placebo 8 -

Survodutide (Phase 2)

[3]
All doses 8 20

Placebo 7 3

Pegozafermin

(ENLIVEN)[4]
All doses 2-6 2-6

Placebo - 0

Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are

summaries of the key experimental protocols for the cited studies.

Resmetirom: MAESTRO-NASH (NCT03900429)

Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.

Patient Population: Adults with biopsy-confirmed MASH with a fibrosis stage of F1B, F2, or

F3.
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Intervention: Patients were randomized 1:1:1 to receive once-daily oral Resmetirom 80 mg,

100 mg, or placebo.

Primary Endpoints (at 52 weeks):

NASH resolution with no worsening of fibrosis.

Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.

Key Secondary Endpoint: Change from baseline in LDL-cholesterol.

Duration: The study is ongoing and will continue for up to 54 months to collect data on

clinical outcomes. An open-label extension study, MAESTRO-NASH-OLE, is also underway.

Semaglutide: Phase 2 NASH Trial

Study Design: A 72-week, randomized, double-blind, placebo-controlled, phase 2 trial.

Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or

F3.

Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at

doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.

Primary Endpoint: Resolution of NASH with no worsening of fibrosis.

Confirmatory Secondary Endpoint: Improvement of at least one stage of liver fibrosis with no

worsening of NASH.

Survodutide: Phase 2 MASH Trial (NCT04771273)

Study Design: A 48-week, randomized, double-blind, placebo-controlled, dose-finding, phase

2 trial.

Patient Population: Adults with biopsy-confirmed MASH and fibrosis stages F1 to F3.

Intervention: Patients were randomized to receive once-weekly subcutaneous injections of

survodutide at doses of 2.4 mg, 4.8 mg, or 6.0 mg, or placebo.
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Primary Endpoint: Histologic improvement of MASH without worsening of fibrosis at 48

weeks.

Key Secondary Endpoints: Improvement in liver fibrosis by at least one stage and relative

reduction in liver fat content.

Pegozafermin: ENLIVEN Trial (NCT04929483)

Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with biopsy-confirmed MASH with fibrosis stage F2 or F3.

Intervention: Patients were randomized to receive subcutaneous pegozafermin at 15 mg

weekly, 30 mg weekly, 44 mg every two weeks, or placebo.

Primary Endpoints (at 24 weeks):

Proportion of patients with at least a one-stage decrease in fibrosis with no worsening of

MASH.

Proportion of patients with MASH resolution with no worsening of fibrosis.

Long-term Follow-up: A 24-week blinded extension phase for a total of 48 weeks of

treatment.

MASH Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient participating in a MASH clinical

trial, from initial screening to long-term follow-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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